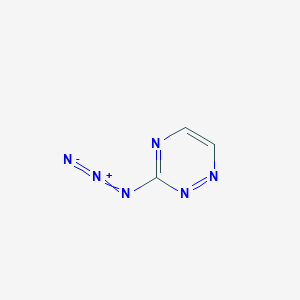

3-Azido-1,2,4-triazine

Beschreibung

3-Azido-1,2,4-triazine is a nitrogen-rich heterocyclic compound characterized by an azido (-N₃) group at the 3-position of the 1,2,4-triazine ring. This substituent imparts unique reactivity, particularly in cyclization and coordination chemistry. For instance, 3-azido-1,2,4-triazine undergoes regioselective cyclization to form tetrazolo[1,5-b][1,2,4]triazine (9A), a reaction pathway distinct from its isomers due to preferential cyclization at the N-2 position rather than N-4 . This property makes it a valuable synthon for polyheterocyclic systems. Additionally, its azido group enables participation in click chemistry and coordination with metals, as seen in zinc-based coordination compounds (though related studies focus on triazole analogs) .

Eigenschaften

IUPAC Name |

3-azido-1,2,4-triazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N6/c4-9-8-3-5-1-2-6-7-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXMNESSXXUNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=N1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70803202 | |

| Record name | 3-Azido-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70803202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63931-06-6 | |

| Record name | 3-Azido-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70803202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

3-Azido-1,2,4-triazine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-azido-1,2,4-triazine involves its ability to undergo azido-tetrazole tautomerism, leading to the formation of tetrazole isomers. The azido group can participate in pericyclic reactions, contributing to the formation of various cyclic structures .

Vergleich Mit ähnlichen Verbindungen

Structural and Reactivity Differences

The chemical behavior of 1,2,4-triazine derivatives is heavily influenced by substituents. Below is a comparative analysis:

Key Observations :

Pharmacological Potential

- Anticancer Activity: Compounds like 5-oxo-1,2,4-triazine hydrazides and 3-amino-derived heterobicycles (e.g., 13–15) show promising cytotoxicity, with docking scores surpassing fluconazole in CYP51 inhibition .

- Antifungal Activity : 1,2,4-Triazine derivatives exhibit strong binding to Candida albicans CYP51, suggesting a mechanism distinct from azido-triazines, which may leverage metal coordination for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.